molecular formula C20H23N3O3S B2838952 N-[3-(5-phenyl-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide CAS No. 854917-72-9

N-[3-(5-phenyl-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide

Cat. No.: B2838952
CAS No.: 854917-72-9
M. Wt: 385.48
InChI Key: GTCKMYYFMKLSHY-UHFFFAOYSA-N
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Description

N-[3-(5-phenyl-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a sulfonamide group

Scientific Research Applications

N-[3-(5-phenyl-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-phenyl-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide typically involves multi-step organic reactions One common method includes the initial formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketoneThe final step involves the sulfonation of the phenyl ring to introduce the sulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-phenyl-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-[3-(5-phenyl-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and sulfonamides, such as:

  • Pyrazole-3-carboxamide
  • Phenylsulfonamide
  • N-phenylpyrazole

Uniqueness

What sets N-[3-(5-phenyl-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethane-1-sulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[3-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-3-20(24)23-19(15-9-6-5-7-10-15)14-18(21-23)16-11-8-12-17(13-16)22-27(25,26)4-2/h5-13,19,22H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCKMYYFMKLSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)CC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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